molecular formula C10H8F3N3 B7988317 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 6804-53-1

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B7988317
CAS No.: 6804-53-1
M. Wt: 227.19 g/mol
InChI Key: CKHMZPKSCCBXJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of hydrazones derived from the condensation of hydrazines with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for high yield and purity by employing advanced techniques such as microwave-assisted synthesis, solvent-free conditions, and green chemistry approaches . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It serves as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its ability to form stable complexes with metals makes it useful in coordination chemistry and material science .

Comparison with Similar Compounds

    3-Amino-5-phenyl-1H-pyrazole: Similar in structure but lacks the trifluoromethyl group.

    3-Amino-4-methylpyrazole: Contains a methyl group instead of the trifluoromethyl group.

    3-Amino-4-(trifluoromethyl)pyrazole: Similar but without the p-tolyl group.

Uniqueness: The presence of the trifluoromethyl group and the p-tolyl group in 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine imparts unique chemical and biological properties. These groups enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHMZPKSCCBXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218219
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6804-53-1
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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